7-Fluoroquinolin-2-amine 7-Fluoroquinolin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16009555
InChI: InChI=1S/C9H7FN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12)
SMILES:
Molecular Formula: C9H7FN2
Molecular Weight: 162.16 g/mol

7-Fluoroquinolin-2-amine

CAS No.:

Cat. No.: VC16009555

Molecular Formula: C9H7FN2

Molecular Weight: 162.16 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoroquinolin-2-amine -

Specification

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
IUPAC Name 7-fluoroquinolin-2-amine
Standard InChI InChI=1S/C9H7FN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12)
Standard InChI Key MZCKANAOJMYEKG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CC(=N2)N)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

7-Fluoroquinolin-2-amine (IUPAC name: 7-fluoroquinolin-2-amine) consists of a bicyclic quinoline core with a fluorine substituent at position 7 and an amino group at position 2 (Figure 1). The molecular formula is C₉H₇FN₂, with a molecular weight of 162.17 g/mol, analogous to its 6-fluoro isomer . The planar aromatic system of quinoline facilitates π-π stacking interactions, while the electron-withdrawing fluorine and electron-donating amino group create a polarized electronic environment, influencing reactivity and binding affinity.

Table 1: Comparative Structural Data for Fluoroquinolin-2-amine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituent Positions
7-Fluoroquinolin-2-amineC₉H₇FN₂162.177-F, 2-NH₂
6-Fluoroquinolin-2-amineC₉H₇FN₂162.176-F, 2-NH₂
7-Bromo-5-fluoroquinolin-2-amineC₉H₆BrFN₂241.067-Br, 5-F, 2-NH₂

Spectroscopic Characterization

While experimental data for 7-fluoroquinolin-2-amine are unavailable, its 6-fluoro analog exhibits distinct spectral features. The ¹H NMR spectrum of 6-fluoroquinolin-2-amine shows aromatic protons as multiplet signals between δ 7.4–8.2 ppm, with the amino group resonating as a broad singlet near δ 5.5 ppm . Fluorine-19 NMR would likely reveal a singlet near δ -110 ppm for the 7-fluoro derivative, consistent with meta-fluorine environments in quinolines.

Synthetic Methodologies

Alternative Approaches

  • Ullmann Coupling: Copper-catalyzed amination of 7-fluoro-2-chloroquinoline.

  • Buchwald-Hartwig Amination: Palladium-mediated coupling of 7-fluoro-2-bromoquinoline with ammonia equivalents .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is expected to be low in aqueous media (≤1 mg/mL) due to its aromatic framework, but moderate in polar aprotic solvents like DMSO or DMF. The amino group enhances solubility in acidic conditions via protonation.

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP~2.1 (estimated)
pKa (NH₂)~4.8
Melting Point180–190°C (estimated)

Crystallography

No single-crystal data exist for 7-fluoroquinolin-2-amine, but related structures (e.g., 6-fluoroquinolin-2-amine) adopt a planar conformation with intermolecular N–H···N hydrogen bonds .

Biological Activity and Applications

Anticancer Properties

The amino group at position 2 could facilitate intercalation into DNA or inhibition of kinase pathways. Bromo-fluoroquinoline analogs show moderate activity against breast cancer cell lines (IC₅₀: 10–50 μM).

Table 3: Hypothetical Biological Targets

TargetMechanismPotential Efficacy
DNA GyraseEnzyme inhibitionHigh
EGFR KinaseATP-competitive bindingModerate

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric routes to access enantiopure derivatives.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to optimize pharmacokinetic profiles.

  • In Vivo Studies: Evaluate toxicity and efficacy in animal models of infection or cancer.

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